Cas no 2778-41-8 (Benzene,1,4-bis(1-isocyanato-1-methylethyl)-)

Benzene,1,4-bis(1-isocyanato-1-methylethyl)- structure
2778-41-8 structure
Product Name:Benzene,1,4-bis(1-isocyanato-1-methylethyl)-
CAS-nummer:2778-41-8
MF:C14H16N2O2
MW:244.289043426514
CID:255974
PubChem ID:17718
Update Time:2025-04-19

Benzene,1,4-bis(1-isocyanato-1-methylethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1,4-bis(1-isocyanato-1-methylethyl)-
    • 1,4-bis(2-isocyanatopropan-2-yl)benzene
    • 1,4-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE
    • AC1L2AJE
    • Bis(isocyanatomethyl)durene
    • BRN 2741545
    • CTK4G0249
    • EINECS 220-473-9
    • Isocyanic acid, p-phenylenediisopropylidene ester (7CI)
    • p-Bis(isopropylisocyanato)benzene
    • p-Tetramethylxylylene diisocyanate
    • Benzene, 1,4-bis(1-isocyanato-1-methylethyl)-
    • NS00028367
    • UNII-76D02Q142P
    • SCHEMBL28238
    • P-TMXDI
    • 1,4-bis-(1-isocyanato-1-methylethyl)-benzene
    • .ALPHA.,.ALPHA.,.ALPHA.',.ALPHA.'-TETRAMETHYL-P-PHENYLENEDIMETHYLENE DIISOCYANATE
    • .ALPHA.,.ALPHA.,.ALPHA.',.ALPHA.'-TETRAMETHYL-P-XYLYLENE DIISOCYANATE
    • Q27266475
    • 2778-41-8
    • 76D02Q142P
    • Isocyanic acid, p-phenylenediisopropylidene ester
    • Isocyanic acid, alpha,alpha,alpha',alpha'-tetramethyl-p-xylylene ester
    • ISOCYANIC ACID, .ALPHA.,.ALPHA.,.ALPHA.',.ALPHA.'-TETRAMETHYL-P-XYLYLENE ESTER
    • 1,4-Bis-(1-isocyanato-1-methylethyl)benzene
    • DTXSID2073304
    • Inchi: 1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3
    • InChI-sleutel: AGJCSCSSMFRMFQ-UHFFFAOYSA-N
    • LACHT: O=C=NC(C)(C)C1C=CC(=CC=1)C(C)(C)N=C=O

Berekende eigenschappen

  • Exacte massa: 244.12128
  • Monoisotopische massa: 244.121177757g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 343
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 58.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.1079 (rough estimate)
  • Smeltpunt: 79.85°C
  • Kookpunt: 387.21°C (rough estimate)
  • Brekindex: 1.5500 (estimate)
  • PSA: 58.86
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk